molecular formula C15H11NO4S B2622241 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide CAS No. 1797964-08-9

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide

Cat. No. B2622241
CAS RN: 1797964-08-9
M. Wt: 301.32
InChI Key: CMACASAJLNMSOP-UHFFFAOYSA-N
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Description

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide” is a synthetic compound with a unique molecular structure. It belongs to the class of heterocyclic compounds, specifically thiophene and furan derivatives . These compounds are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar furan/thiophene-2-carboxamide derivatives has been reported in the literature . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product, which yielded the corresponding carboxylic acid upon subsequent oxidation .


Molecular Structure Analysis

The molecular formula of the compound is C15H11NO4S. The chemical structures of similar compounds have been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 301.32 g/mol. Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Advantages and Limitations for Lab Experiments

One advantage of using N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biological activities that make it a potential candidate for therapeutic use. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not widely available and may be difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide. One area of research could focus on the development of this compound as a chemotherapeutic agent. Further studies could be conducted to determine the efficacy and safety of this compound in treating cancer. Another area of research could focus on the development of this compound as an anti-inflammatory agent. Studies could be conducted to determine the potential use of this compound in treating inflammatory diseases. Additionally, further studies could be conducted to determine the mechanism of action of this compound and to identify other potential therapeutic applications.

Synthesis Methods

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The resulting compound is then reacted with 2-mercaptobenzothiazole to form furan-2-carbonylthiophen-2-ylthioacetamide. The final step involves the reaction of furan-2-carbonylthiophen-2-ylthioacetamide with formaldehyde to form this compound.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide has been found to possess a range of biological activities that make it a potential candidate for therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells and has been studied as a potential chemotherapeutic agent. It has also been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, this compound has been found to possess anti-microbial properties and has been studied for its potential use in treating bacterial infections.

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c17-14(11-3-1-7-19-11)13-6-5-10(21-13)9-16-15(18)12-4-2-8-20-12/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACASAJLNMSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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